molecular formula C3H11N2O5P B12279329 Glyphosate-monoammonium CAS No. 40465-66-5

Glyphosate-monoammonium

Cat. No.: B12279329
CAS No.: 40465-66-5
M. Wt: 186.10 g/mol
InChI Key: PDYXIVPKOMYDOK-UHFFFAOYSA-N
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Description

Glyphosate-monoammonium, also known as ammonium glyphosate, is a widely used herbicide. It is a derivative of glyphosate, which is a non-selective systemic herbicide used to kill weeds, especially annual broadleaf weeds and grasses that compete with crops. This compound is known for its effectiveness in agricultural, horticultural, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyphosate can be synthesized through several methods. One common method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). This process typically uses environmentally friendly oxidants and catalysts to achieve high yields . Another method involves the dealkylation of N-substituted glyphosates, which is considered an atom-efficient approach .

Industrial Production Methods

Industrial production of glyphosate often involves the use of glycine as a starting material. The process includes the reaction of glycine with formaldehyde and phosphorous acid, followed by oxidation to produce glyphosate. This method is optimized to reduce waste and energy consumption, making it cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Glyphosate-monoammonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, phosphorous acid, and various oxidants. Catalysts are often employed to enhance reaction rates and yields .

Major Products

The primary product of these reactions is glyphosate, which can be further processed to produce various glyphosate salts, including this compound .

Scientific Research Applications

Glyphosate-monoammonium has a wide range of applications in scientific research:

Mechanism of Action

Glyphosate-monoammonium exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants, bacteria, and fungi. By inhibiting EPSPS, this compound disrupts the shikimate pathway, leading to the death of the targeted plants .

Comparison with Similar Compounds

Similar Compounds

    Glyphosate: The parent compound, widely used in various formulations.

    Glufosinate: Another non-selective herbicide with a similar mode of action.

    AMPA (Aminomethylphosphonic acid): A primary degradation product of glyphosate.

Uniqueness

Glyphosate-monoammonium is unique due to its high solubility and effectiveness in various environmental conditions. Its ability to be used in different formulations makes it versatile for various agricultural and industrial applications .

Properties

CAS No.

40465-66-5

Molecular Formula

C3H11N2O5P

Molecular Weight

186.10 g/mol

IUPAC Name

azane;2-(phosphonomethylamino)acetic acid

InChI

InChI=1S/C3H8NO5P.H3N/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H3

InChI Key

PDYXIVPKOMYDOK-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O.N

Origin of Product

United States

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